1-Boc-5-Bromo-3-hydroxymethylindole
Overview
Description
1-Boc-5-Bromo-3-hydroxymethylindole is a chemical compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. The compound this compound is characterized by the presence of a bromine atom at the 5th position, a hydroxymethyl group at the 3rd position, and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom.
Preparation Methods
The synthesis of 1-Boc-5-Bromo-3-hydroxymethylindole typically involves multiple steps. One common synthetic route starts with the bromination of an indole derivative, followed by the introduction of the Boc protecting group and the hydroxymethyl group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and protecting group reagents like di-tert-butyl dicarbonate (Boc2O). The final product is obtained through purification techniques such as column chromatography .
Chemical Reactions Analysis
1-Boc-5-Bromo-3-hydroxymethylindole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include palladium catalysts and ligands.
Oxidation and Reduction: The hydroxymethyl group can be oxidized to a carboxylic acid or reduced to a methyl group using oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Coupling Reactions: The compound can participate in coupling reactions such as the Sonogashira coupling, where it reacts with alkynes in the presence of palladium catalysts to form carbon-carbon bonds.
Scientific Research Applications
1-Boc-5-Bromo-3-hydroxymethylindole has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: Indole derivatives, including this compound, are studied for their biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is used in the synthesis of potential drug candidates targeting various diseases, including cancer and infectious diseases.
Industry: It is utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-Boc-5-Bromo-3-hydroxymethylindole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the Boc protecting group can influence the compound’s stability and reactivity, allowing for selective modifications at other positions on the indole ring .
Comparison with Similar Compounds
1-Boc-5-Bromo-3-hydroxymethylindole can be compared with other indole derivatives such as:
1-Boc-5-Bromoindole: Lacks the hydroxymethyl group, making it less versatile in certain synthetic applications.
5-Bromo-3-hydroxymethylindole: Lacks the Boc protecting group, which can affect its stability and reactivity.
1-Boc-3-hydroxymethylindole: Lacks the bromine atom, which limits its use in substitution reactions.
The unique combination of the Boc protecting group, bromine atom, and hydroxymethyl group in this compound makes it a valuable compound for various synthetic and research applications .
Biological Activity
1-Boc-5-Bromo-3-hydroxymethylindole is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, synthesis, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
This compound is characterized by:
- A bromine atom at the 5-position,
- A hydroxymethyl group at the 3-position,
- A tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom in the 1-position.
This structural configuration allows for various chemical modifications, making it a versatile building block in organic synthesis and drug discovery .
Biological Activities
The compound exhibits several notable biological activities:
1. Antimicrobial Activity
Research indicates that indole derivatives, including this compound, possess antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents.
2. Anticancer Properties
Indole derivatives are extensively studied for their anticancer effects. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of Bcl-2 family proteins .
3. Enzymatic Interactions
The hydroxymethyl group can participate in enzymatic reactions, potentially influencing pathways related to cell signaling and metabolism. The bromine atom may serve as a probe for studying halide transport mechanisms in cells .
While specific mechanisms for this compound are not fully elucidated, its biological activity is likely mediated through interactions with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial resistance.
- Receptor Modulation : It could interact with cellular receptors, triggering downstream signaling pathways that lead to cell death or growth inhibition .
Synthesis
The synthesis of this compound typically involves several steps:
- Bromination of indole at the 5-position.
- Introduction of the hydroxymethyl group at the 3-position.
- Protection of the nitrogen with a Boc group.
This synthetic pathway allows researchers to create a variety of derivatives for further biological evaluation .
Table: Summary of Biological Activities
Notable Research Studies
- Antiproliferative Activity : A study on related indole compounds demonstrated significant antiproliferative activity against various cancer cell lines, suggesting that modifications similar to those in this compound could enhance therapeutic efficacy .
- Molecular Docking Studies : Investigations into docking interactions revealed that indole derivatives exhibit strong binding affinities to targets like EGFR (Epidermal Growth Factor Receptor), indicating potential as anticancer agents .
Properties
IUPAC Name |
tert-butyl 5-bromo-3-(hydroxymethyl)indole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO3/c1-14(2,3)19-13(18)16-7-9(8-17)11-6-10(15)4-5-12(11)16/h4-7,17H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXSZZFLLCBIJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654319 | |
Record name | tert-Butyl 5-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
905710-14-7 | |
Record name | tert-Butyl 5-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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